molecular formula C21H14BrN3O7 B3916523 3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid

3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid

Cat. No.: B3916523
M. Wt: 500.3 g/mol
InChI Key: WDLFDKGOLPEZQG-MHWRWJLKSA-N
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Description

3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of furan to obtain 5-bromofuran. This is followed by formylation to introduce the formamido group. The next step involves the coupling of the bromofuran derivative with a nitrophenylprop-2-enamido intermediate under specific conditions, such as the presence of a base and a suitable solvent. Finally, the benzoic acid moiety is introduced through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines

Scientific Research Applications

3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoic acid
  • 2-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]acetic acid

Uniqueness

3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O7/c22-18-8-7-17(32-18)20(27)24-16(10-12-3-1-6-15(9-12)25(30)31)19(26)23-14-5-2-4-13(11-14)21(28)29/h1-11H,(H,23,26)(H,24,27)(H,28,29)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLFDKGOLPEZQG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)NC2=CC=CC(=C2)C(=O)O)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid
Reactant of Route 2
3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid
Reactant of Route 3
3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid
Reactant of Route 5
3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid
Reactant of Route 6
3-[(2E)-2-[(5-Bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid

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